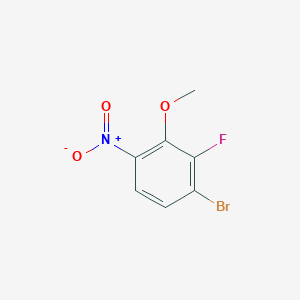

1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene

描述

1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO3 and a molecular weight of 250.02 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups attached to a benzene ring. It is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and structural properties.

准备方法

The synthesis of 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Bromination: The addition of a bromine atom to the aromatic ring.

Fluorination: The substitution of a hydrogen atom with a fluorine atom.

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the desired transformations.

化学反应分析

1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides under suitable conditions.

Electrophilic Aromatic Substitution: The nitro group can be further modified through reactions like nitration or sulfonation.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for nucleophilic substitutions, and hydrogen gas for reductions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Organic Synthesis

1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene serves as a versatile intermediate in organic synthesis. Its unique combination of functional groups allows for various chemical transformations, enabling the synthesis of more complex organic molecules. This compound is particularly valuable in the development of new synthetic routes due to its reactivity towards nucleophiles and electrophiles.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects. The presence of halogen atoms and the methoxy group may enhance its binding affinity to biological macromolecules, making it a candidate for drug development. Research indicates that compounds with similar structures have shown promise as inhibitors or modulators of specific enzymes or receptors, potentially leading to new treatments for diseases.

Material Science

The compound is also utilized in material science for creating novel materials with specific properties. Its unique electronic characteristics can be exploited in the design of advanced materials, such as polymers or coatings with tailored functionalities.

Drug Development Research

Investigations into compounds similar to this compound have highlighted their potential as drug candidates. For instance, research on biphenyl analogs related to tuberculosis drugs emphasizes the importance of structural modifications in enhancing efficacy against resistant strains.

Cytotoxicity Assessments

Studies assessing the cytotoxic effects of related nitroaromatic compounds have shown dose-dependent cytotoxicity against human cancer cell lines. This suggests that this compound may also exhibit similar activities, warranting further investigation into its potential as a lead compound for cancer therapy.

作用机制

The mechanism of action of 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitro and fluorine enhances its electrophilic character, making it susceptible to nucleophilic attack. Conversely, the methoxy group can donate electron density, influencing the compound’s reactivity in electrophilic aromatic substitution reactions .

相似化合物的比较

Similar compounds to 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene include:

- 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

- 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

- 4-Bromo-1-fluoro-2-nitrobenzene

These compounds share similar functional groups but differ in their substitution patterns on the benzene ring. The unique arrangement of substituents in this compound imparts distinct reactivity and properties, making it valuable for specific applications in chemical research.

生物活性

1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : CHBrFNO

- Molecular Weight : 250.02 g/mol

- CAS Number : 1352317-80-6

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features, which facilitate interactions with various biological targets:

1. Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways, influencing processes such as inflammation and cancer cell proliferation.

2. Antimicrobial Activity

Research indicates that similar compounds exhibit significant antimicrobial properties, suggesting that this compound may also possess such effects.

3. Antioxidant Effects

The compound's ability to scavenge free radicals and reduce oxidative stress is critical for potential protective effects against chronic diseases.

Antioxidant Activity

In vitro assays suggest that compounds with similar structures can significantly reduce reactive oxygen species (ROS) levels in human cell lines. This antioxidant activity is crucial in mitigating oxidative damage associated with diseases like cancer and cardiovascular disorders.

Case Studies

- Antimicrobial Study : A recent investigation into nitro-substituted compounds found that those with similar structural motifs exhibited bactericidal properties against Mycobacterium tuberculosis, indicating potential for this compound in infection control.

- Antioxidant Activity Assessment : Research on related compounds demonstrated a considerable reduction in ROS levels, with IC50 values around 25 µM, highlighting the potential role of this compound in reducing oxidative stress.

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | Effectiveness (IC50/MIC) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |

| Escherichia coli | MIC = 32 µg/mL | ||

| Antioxidant | Human cell lines | IC50 = 25 µM |

Comparative Analysis

To understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene | 200958-40-3 | 0.87 |

| 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene | 95668-21-6 | 0.90 |

| 3-Nitro-4-(trifluoromethoxy)bromobenzene | 95668-20-5 | 0.89 |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | 168971-68-4 | 0.86 |

These comparisons highlight variations in substituents that can significantly influence reactivity and biological properties.

属性

IUPAC Name |

1-bromo-2-fluoro-3-methoxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBHCCQAQBFKLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。